molecular formula C17H21N3O2S B2954334 N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 484694-94-2

N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

Cat. No. B2954334
CAS RN: 484694-94-2
M. Wt: 331.43
InChI Key: FFIUWCSPDKEXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are physiologically active heterocyclic compounds known for a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .


Synthesis Analysis

The synthesis of oxadiazoles, including the compound , involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized using FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular structure of “N-Cyclohexyl-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” was determined using various spectral techniques such as FT-IR, LCMS, and NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization and nucleophilic alkylation . The cyclization of benzophenone hydrazide forms the oxadiazole ring, which is then alkylated to form the final product .

Scientific Research Applications

Anticancer Activity

Oxadiazole derivatives, such as SMR000012419, have been studied for their potential anticancer activity . In one study, a series of oxadiazoles were synthesized and screened for anticancer activity. The results showed promising potential, with some compounds exhibiting significant anticancer effects .

Antidiabetic Activity

Oxadiazole derivatives have also been investigated for their antidiabetic properties . These compounds could potentially be used in the development of new treatments for diabetes .

Antiviral Activity

Research has shown that oxadiazole derivatives can have antiviral properties . This suggests that SMR000012419 could potentially be used in the development of new antiviral drugs .

Anti-Inflammatory Activity

Oxadiazole derivatives have been studied for their anti-inflammatory effects . This suggests that SMR000012419 could potentially be used in the treatment of inflammatory conditions .

Antibacterial Activity

Oxadiazole derivatives, including SMR000012419, have shown antibacterial activity . They have been found to be effective against a variety of bacterial strains, suggesting potential use in the development of new antibacterial drugs .

Antifungal Activity

Research has indicated that oxadiazole derivatives can exhibit antifungal properties . This suggests that SMR000012419 could potentially be used in the development of new antifungal treatments .

Antimycobacterial Activity

Oxadiazole derivatives have been studied for their antimycobacterial properties . This suggests that SMR000012419 could potentially be used in the treatment of mycobacterial infections .

Analgesic and Anticonvulsant Activities

Oxadiazole derivatives have been investigated for their analgesic and anticonvulsant properties . This suggests that SMR000012419 could potentially be used in the treatment of pain and seizure disorders .

properties

IUPAC Name

N-cyclohexyl-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-7-5-6-10-14(12)16-19-20-17(22-16)23-11-15(21)18-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIUWCSPDKEXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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